molecular formula C13H17Cl2NO3 B11997404 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid CAS No. 64977-02-2

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

Katalognummer: B11997404
CAS-Nummer: 64977-02-2
Molekulargewicht: 306.18 g/mol
InChI-Schlüssel: FEOMSJXNYZDINC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its unique structure, which includes a bis(2-chloroethyl)amino group attached to a phenoxypropanoic acid backbone

Vorbereitungsmethoden

The synthesis of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid typically involves the reaction of 3-aminophenol with 2-chloroethyl chloroformate to form the intermediate 3-(2-chloroethylamino)phenol. This intermediate is then reacted with 3-chloropropanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy . The molecular targets include DNA and various enzymes involved in cell replication and repair pathways.

Vergleich Mit ähnlichen Verbindungen

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

64977-02-2

Molekularformel

C13H17Cl2NO3

Molekulargewicht

306.18 g/mol

IUPAC-Name

3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic acid

InChI

InChI=1S/C13H17Cl2NO3/c14-5-7-16(8-6-15)11-2-1-3-12(10-11)19-9-4-13(17)18/h1-3,10H,4-9H2,(H,17,18)

InChI-Schlüssel

FEOMSJXNYZDINC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCC(=O)O)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.